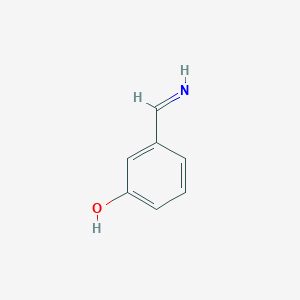

3-(Iminomethyl)phenol

Description

3-(Iminomethyl)phenol is a Schiff base compound characterized by a phenol ring substituted with an iminomethyl (-CH=N-) group at the third position. Schiff bases, derived from the condensation of primary amines and carbonyl compounds, are widely studied for their structural versatility and applications in coordination chemistry, catalysis, and materials science .

Properties

IUPAC Name |

3-methanimidoylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-5-6-2-1-3-7(9)4-6/h1-5,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCECWUPPOJLTFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733558 | |

| Record name | 3-(Iminomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61022-59-1 | |

| Record name | 3-(Iminomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Iminomethyl)phenol can be synthesized through several methods. One common approach involves the reaction of m-phenylenediamine with 2-hydroxybenzaldehyde in a 1:1 molar ratio. This reaction typically occurs under mild conditions and results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Iminomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and catalysts like aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols

Scientific Research Applications

3-(Iminomethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Iminomethyl)phenol involves its ability to act as a nucleophile and an oxidizing agent . The compound can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

- C=N Bond Length: The C=N bond in iminomethylphenol derivatives ranges from 1.266 to 1.295 Å, consistent with typical Schiff base tautomers . Electron-withdrawing substituents (e.g., Cl, CF₃) slightly shorten this bond due to increased conjugation .

- Planarity: Dihedral angles between the phenol and aryl rings vary (3.33°–47.62°), influenced by intramolecular hydrogen bonds and steric effects .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns are critical for stabilizing crystal structures:

- Intramolecular O–H···N Bonds: Found in all analogs, forming S(6) motifs that stabilize the enol-imine tautomer .

- Intermolecular Interactions :

Electronic and Reactivity Trends

- Electron-Withdrawing Groups (EWGs) : Chloro and trifluoromethyl substituents enhance the electrophilicity of the imine nitrogen, favoring metal coordination .

Coordination Chemistry

Schiff bases like 3-(Iminomethyl)phenol derivatives form stable complexes with transition metals (e.g., V, Cu). For example:

- Vanadium(III) complexes with iminomethylphenol ligands exhibit pH-dependent absorbance maxima (optimal at pH 10.0) and are used in speciation studies .

- Copper(II) complexes show distorted square-planar geometries, influenced by ligand substituents .

Computational Insights

Density Functional Theory (DFT) studies validate experimental bond lengths and tautomeric preferences. For instance, simulated UV-vis spectra of azo-Schiff bases match experimental data, confirming the dominance of the enol-imine form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.